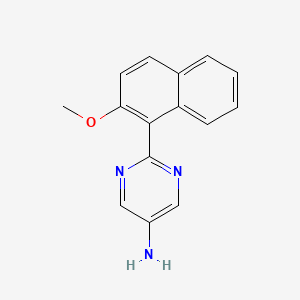
2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential biological activities, particularly in the field of medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine typically involves the reaction of 2-methoxynaphthalene with appropriate pyrimidine precursors under controlled conditions. One common method involves the use of guanidinium nitrate and enaminone as starting materials . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups into the pyrimidine ring.
科学的研究の応用
2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals.
作用機序
The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine involves its interaction with tubulin, a protein that is essential for cell division. By inhibiting tubulin polymerization, the compound can induce cell cycle arrest at the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells . This makes it a promising candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines: These compounds also exhibit tubulin polymerization inhibition and have been studied for their anticancer properties.
Uniqueness
2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activities. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells sets it apart from other pyrimidine derivatives.
生物活性
The compound 2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The structure of this compound features a methoxynaphthalene moiety attached to a pyrimidine ring. This configuration is significant as it influences the compound's interaction with biological targets, particularly in cancer cell lines and microbial organisms.
Anticancer Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines.
Key Findings:
- Microtubule Disruption : The compound has been shown to inhibit tubulin polymerization, thereby disrupting microtubule dynamics. This mechanism is crucial for its anticancer activity. For example, a related compound demonstrated an IC50 value of 24.4 nM against MDA-MB-435 cancer cells, indicating strong potency in inhibiting cell growth through microtubule depolymerization .
- Structure-Activity Relationship (SAR) : Variations in the chemical structure of pyrimidine derivatives significantly affect their biological activity. For instance, the introduction of different substituents can enhance binding affinity to the colchicine site on tubulin, which is critical for microtubule targeting agents .
- Case Studies : In one study, compounds similar to this compound were evaluated for their ability to overcome multidrug resistance in cancer cells, showcasing their potential as effective chemotherapeutic agents .
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects.
Key Findings:
- Bactericidal Properties : The compound showed significant antibacterial activity against Gram-negative bacteria such as E. coli. In studies, it demonstrated a minimum inhibitory concentration (MIC) of approximately 250 µM after 72 hours .
- Mechanism of Action : The antimicrobial efficacy is attributed to the compound's ability to disrupt bacterial cell membranes, leading to cell lysis and death. This mechanism was supported by time-kill kinetic studies that revealed prolonged antibacterial effects even after the removal of the compound from culture .
- Biofilm Disruption : The compound also exhibited capabilities in dispersing established bacterial biofilms, which is crucial for treating chronic infections where biofilm formation poses a significant challenge .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | MDA-MB-435 | 24.4 nM | Microtubule depolymerization |
| Antimicrobial | E. coli | 250 µM | Disruption of cell membrane integrity |
| Biofilm Disruption | Various bacterial strains | - | Induction of cell lysis |
特性
分子式 |
C15H13N3O |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
2-(2-methoxynaphthalen-1-yl)pyrimidin-5-amine |
InChI |
InChI=1S/C15H13N3O/c1-19-13-7-6-10-4-2-3-5-12(10)14(13)15-17-8-11(16)9-18-15/h2-9H,16H2,1H3 |
InChIキー |
KEVUOTDJOLLDLE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NC=C(C=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















